
2,3-Bis(hexadecyloxy)propan-1-ol
Vue d'ensemble
Description
Le 1,2-Di-O-hexadécyl-rac-glycérol est un composé synthétique appartenant à la classe des éthers dialkyliques du glycérol. Il se caractérise par la présence de deux chaînes hexadécyles (seize carbones) attachées à la chaîne principale du glycérol aux positions 1 et 2. Ce composé imite la structure du diacylglycérol, un lipide naturel impliqué dans divers processus biologiques .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
Le 1,2-Di-O-hexadécyl-rac-glycérol peut être synthétisé par un processus en plusieurs étapes impliquant l'alkylation du glycérol. La voie de synthèse typique comprend les étapes suivantes :
Protection des groupes hydroxyle : Les groupes hydroxyle du glycérol sont protégés à l'aide d'un groupe protecteur approprié afin d'empêcher des réactions indésirables.
Alkylation : Le glycérol protégé est ensuite mis à réagir avec du bromure d'hexadécyle en présence d'une base forte comme l'hydrure de sodium pour introduire les groupes hexadécyle aux positions 1 et 2.
Déprotection : Les groupes protecteurs sont éliminés pour obtenir le 1,2-Di-O-hexadécyl-rac-glycérol.
Méthodes de production industrielle
La production industrielle de 1,2-Di-O-hexadécyl-rac-glycérol implique des étapes de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour des rendements et une pureté plus élevés, impliquant souvent des réacteurs à écoulement continu et des techniques de purification avancées telles que la chromatographie .
Analyse Des Réactions Chimiques
Types de réactions
Le 1,2-Di-O-hexadécyl-rac-glycérol subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les cétones ou les aldéhydes correspondants.
Réduction : Les réactions de réduction peuvent convertir le composé en alcools.
Substitution : Les groupes alkyle peuvent être substitués par d'autres groupes fonctionnels dans des conditions spécifiques.
Réactifs et conditions courantes
Oxydation : Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Les agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont utilisés.
Substitution : Les réactions de substitution nécessitent souvent des catalyseurs tels que le palladium sur carbone ou d'autres catalyseurs métalliques de transition.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire de l'hexadécanal ou de l'acide hexadécanoïque, tandis que la réduction peut produire de l'hexadécanol .
4. Applications de la recherche scientifique
Le 1,2-Di-O-hexadécyl-rac-glycérol a plusieurs applications de recherche scientifique, notamment :
Chimie : Il est utilisé comme composé modèle pour étudier le comportement des éthers dialkyliques du glycérol dans diverses réactions chimiques.
Biologie : Le composé est incorporé dans des bicouches lipidiques modèles pour explorer la composition et la fonction des membranes biologiques.
Médecine : Il est étudié pour son rôle potentiel dans les systèmes d'administration de médicaments en raison de ses propriétés lipidiques.
Industrie : Le composé est utilisé dans la formulation de produits cosmétiques et de soins personnels en raison de ses propriétés émollientes
5. Mécanisme d'action
Le 1,2-Di-O-hexadécyl-rac-glycérol exerce ses effets en imitant la structure du diacylglycérol, un lipide naturel qui agit comme un messager secondaire dans divers processus cellulaires. Il interagit avec la protéine kinase C, une famille de protéines kinases impliquées dans le contrôle de la fonction d'autres protéines par phosphorylation. Cette interaction module diverses voies de signalisation, affectant les fonctions cellulaires telles que la prolifération, la différenciation et l'apoptose.
Applications De Recherche Scientifique
1,2-Di-O-hexadecyl-rac-glycerol has several scientific research applications, including:
Chemistry: It is used as a model compound to study the behavior of dialkyl glyceryl ethers in various chemical reactions.
Biology: The compound is incorporated into model lipid bilayers to explore the composition and function of biological membranes.
Medicine: It is investigated for its potential role in drug delivery systems due to its lipid-like properties.
Industry: The compound is used in the formulation of cosmetics and personal care products due to its emollient properties
Mécanisme D'action
1,2-Di-O-hexadecyl-rac-glycerol exerts its effects by mimicking the structure of diacylglycerol, a natural lipid that acts as a secondary messenger in various cellular processes. It interacts with protein kinase C, a family of protein kinases involved in controlling the function of other proteins through phosphorylation. This interaction modulates various signaling pathways, affecting cellular functions such as proliferation, differentiation, and apoptosis.
Comparaison Avec Des Composés Similaires
Composés similaires
1,2-Di-O-octadécyl-rac-glycérol : Structure similaire, mais avec des chaînes octadécyles (dix-huit carbones).
1,2-Di-O-dodécyl-rac-glycérol : Structure similaire, mais avec des chaînes dodécyles (douze carbones).
Unicité
Le 1,2-Di-O-hexadécyl-rac-glycérol est unique en raison de sa longueur de chaîne spécifique, qui influence ses propriétés physiques et chimiques. Les chaînes hexadécyles offrent un équilibre entre l'hydrophobie et l'hydrophilie, ce qui le rend adapté à diverses applications en recherche et en industrie .
Propriétés
IUPAC Name |
2,3-dihexadecoxypropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H72O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-37-34-35(33-36)38-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35-36H,3-34H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQDJMFFVPVZWNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOCC(CO)OCCCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H72O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50910206 | |
| Record name | 2,3-Bis(hexadecyloxy)propan-1-olato | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50910206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
540.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13071-60-8, 1070-08-2 | |
| Record name | 1,2-Di-O-hexadecylglycerol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13071-60-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (R)-2,3-Bis(hexadecyloxy)propan-1-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001070082 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1)-2,3-Bis(hexadecyloxy)propan-1-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013071608 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Bis(hexadecyloxy)propan-1-olato | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50910206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-2,3-bis(hexadecyloxy)propan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.699 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
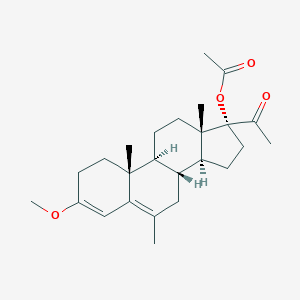
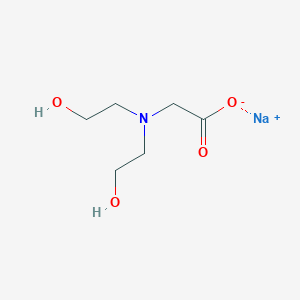
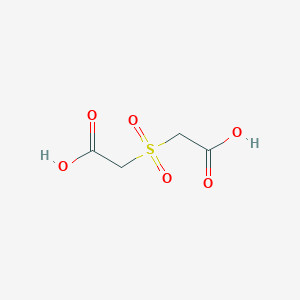

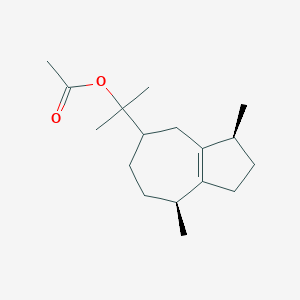

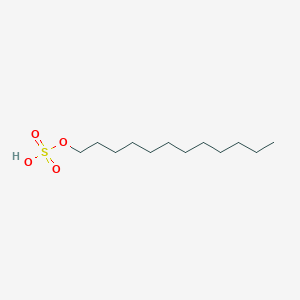
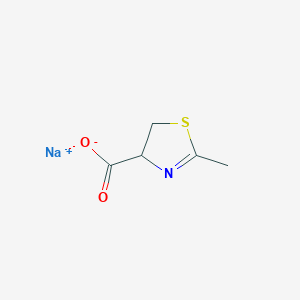

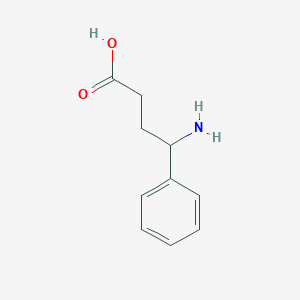

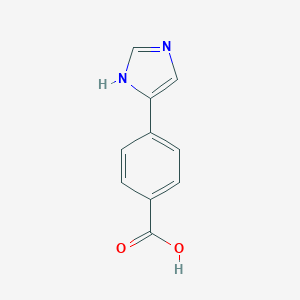
![10-[3-(Dimethylammonio)-2-methylpropyl]-2-(methylthio)-10H-phenothiazinium maleate](/img/structure/B86460.png)
![Silane, trimethyl[(phenylmethyl)thio]-](/img/structure/B86461.png)
